Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate
Overview
Description
“Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is a chemical compound that is part of the diazine family . Diazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are widely used in various pharmacological applications .
Synthesis Analysis
The synthesis of diazine derivatives, including “this compound”, often involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . This structure is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve the formation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These reactions are typically used to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Synthesis of Novel Organic Compounds
Researchers have extensively explored the reactivity of ethyl pyridazine and related compounds in synthesizing diverse heterocyclic derivatives. For example, the synthesis of pyrazolyl, oxadiazolyl, and carbohydrazide derivatives from pyrrolyl esters shows the versatility of these compounds in forming complex structures with potential pharmacological activities (Zaki et al., 2017). Similarly, ethyl 6-substituted tetrahydropyridine-3-carboxylates have been synthesized via a phosphine-catalyzed [4 + 2] annulation, demonstrating the potential for creating functionalized pyridines (Zhu et al., 2003).
Antimicrobial Applications
Certain derivatives synthesized from ethyl pyridazine compounds have been evaluated for their antimicrobial properties. For instance, novel oxadiazoles derived from ethyl pyridine-4-carboxylate have shown antibacterial activity, indicating the potential for developing new antimicrobial agents (Singh & Kumar, 2015). This area of research highlights the importance of these compounds in the search for novel treatments against resistant bacterial strains.
Catalysis and Water Oxidation
Ethyl pyridazine derivatives have also been investigated for their role in catalysis, particularly in water oxidation processes. A study described the synthesis of dinuclear complexes with ethyl pyridazine ligands, which exhibited promising activity in water oxidation, a crucial reaction for developing sustainable energy solutions (Zong & Thummel, 2005). These findings underscore the potential of ethyl pyridazine derivatives in environmental and energy-related applications.
Mechanism of Action
While the specific mechanism of action for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” is not mentioned in the sources, diazine derivatives are known to exhibit a wide range of biological activities . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Future Directions
The future directions for “Ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate” and similar compounds could involve further development and evaluation of their pharmacological properties . Given their wide range of biological activities, these compounds hold substantial interest for organic, medicinal, and biological chemists .
Properties
IUPAC Name |
ethyl 6-pyridin-4-ylpyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-7-11(15-14-8-10)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHFEGABYPJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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